
2,4-Dichlorobenzyl bromide
Description
Significance of Benzyl Halides as Synthetic Intermediates in Advanced Organic Synthesis
Benzyl halides, a class of organic compounds containing a halogen atom attached to the benzylic carbon, are highly valued as synthetic intermediates. nih.gov Their utility stems from the lability of the carbon-halogen bond, which makes them susceptible to a wide range of nucleophilic substitution and coupling reactions. nih.govcymitquimica.com This reactivity allows for the facile introduction of the benzyl group into various molecular frameworks, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science. cymitquimica.comthermofisher.kr
The generation of benzyl radicals from benzyl halides, often through photoredox catalysis, is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com These radicals can participate in a variety of transformations, including Giese additions and cross-coupling reactions, expanding the synthetic chemist's arsenal. nih.govacs.org Recent advancements have focused on developing milder and more general conditions for these transformations, utilizing visible light and cooperative catalysis to overcome the challenges associated with the reduction potentials of benzyl halides. nih.gov
Contextualizing 2,4-Dichlorobenzyl Bromide within the Dichlorinated Benzyl Moiety Class
This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromomethyl group. cymitquimica.com This specific arrangement of halogen atoms places it within the dichlorinated benzyl moiety class. The presence of two chlorine atoms on the aromatic ring significantly modifies the electronic properties of the benzyl group, influencing its reactivity in comparison to unsubstituted or other halogenated benzyl bromides.
The dichlorinated benzyl moiety is a structural motif found in various biologically active molecules and is utilized in the synthesis of polymers with specific dielectric properties. aip.orgnih.govnih.gov For instance, poly(2,3-dichlorobenzyl methacrylate) has been studied for its relaxation behavior, demonstrating how the position of chlorine atoms can impact the material's physical characteristics. aip.orgnih.gov The reactivity of the bromomethyl group in this compound allows for its use as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. nih.govbocsci.com
Overview of Current Research Trajectories Involving Aromatic Halides
Current research involving aromatic halides is vibrant and multifaceted, driven by the need for more efficient, selective, and sustainable synthetic methods. A major focus is the development of novel catalytic systems for cross-coupling reactions, which are fundamental to the construction of biaryl and other complex aromatic structures found in numerous pharmaceuticals and functional materials. bohrium.comtaylorandfrancis.com Palladium-catalyzed reactions, for example, have been extensively studied for the phosphonation of aryl halides. researchgate.net
Another significant trend is the use of visible-light photoredox catalysis to generate aryl radicals from aryl halides. mdpi.com This approach offers a green and efficient alternative to traditional methods, enabling a wide range of transformations under mild conditions. mdpi.com Research is also exploring the direct functionalization of C-H bonds in aromatic systems, often guided by the presence of halogen substituents. Furthermore, the synthesis and study of halogenated derivatives of known biologically active compounds are being pursued to investigate the role of halogen bonding in ligand-receptor interactions. researchgate.net The dehalogenation of benzyl halides using green and metal-free conditions is also an area of active investigation. rsc.org
Properties of this compound
Property | Value | Source |
Molecular Formula | C₇H₅BrCl₂ | cymitquimica.comnih.gov |
Molecular Weight | 239.92 g/mol | nih.gov |
Appearance | White to light yellow powder or lump | vwr.com |
Melting Point | 30.0 to 34.0 °C | vwr.com |
Boiling Point | 112 °C | vwr.com |
Density | 1.68 g/cm³ | bocsci.com |
CAS Number | 20443-99-6 | nih.govvwr.com |
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLQSFFFIREZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450963 | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-99-6 | |
Record name | 2,4-Dichlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q. What are the recommended safety protocols for handling 2,4-dichlorobenzyl bromide in laboratory settings?
this compound is a hazardous alkylating agent requiring strict safety measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .
- Storage: Store in a cool, dry place away from light, as prolonged storage may lead to degradation and increased hazard .
- Waste Disposal: Collect halogenated waste separately and dispose via certified hazardous waste services. Neutralize residual bromide with sodium thiosulfate before disposal .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is typically synthesized via bromination of 2,4-dichlorotoluene derivatives:
Q. How can researchers purify this compound, and what analytical methods confirm its purity?
- Purification: Distillation under reduced pressure (boiling point 70–71°C at 15 mm Hg) or recrystallization from toluene .
- Analytical Confirmation:
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in SN₂ mechanisms. For example, coupling with sodium 4-hydroxybenzoate in EtOH:H₂O (1:1) at 80°C for 14 h achieves >85% yield .
- Catalysis: Add NaI or KI to facilitate bromide displacement via the Finkelstein reaction .
- Temperature Control: Reactions at 140°C in DMF with DIPEA as a base improve efficiency in alkylation of tetrahydroisoquinoline derivatives .
Q. What strategies mitigate competing side reactions (e.g., elimination or oxidation) during synthetic applications?
Q. How is this compound utilized in the synthesis of biologically active compounds?
- Anticancer Agents: It serves as a key alkylating agent in microtubule disruptors. For instance, coupling with tetrahydroisoquinoline sulfamates yields derivatives with IC₅₀ values <50 nM against HeLa cells .
- Antioxidant Prodrugs: React with hydroxylamine derivatives to form nitrone-based radical scavengers, as seen in the synthesis of disulfonated compounds like NXY-059 .
Q. What advanced analytical techniques characterize degradation products or impurities in this compound?
- HPLC-DAD: Detect hydrolyzed byproducts (e.g., 2,4-dichlorobenzyl alcohol) using a C18 column with UV detection at 254 nm .
- X-ray Crystallography: Resolve crystal structures of derivatives (e.g., 2-amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide) to confirm stereochemistry and packing behavior .
Q. How does the electronic effect of the 2,4-dichloro substituent influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Effect: The chlorine atoms enhance electrophilicity at the benzylic position, accelerating Suzuki-Miyaura couplings. For example, reactions with arylboronic acids proceed at 80°C with Pd(PPh₃)₄ catalysis .
- Steric Hindrance: The 2,4-substitution pattern reduces steric clash in Ullmann-type couplings, enabling efficient C–N bond formation .
Methodological Considerations
Q. What precautions are necessary when scaling up reactions involving this compound?
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.